N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a combination of imidazole, benzo[d]thiazole, and furan moieties, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S.ClH/c1-26-14-6-7-15(27-2)18-17(14)22-20(29-18)24(19(25)16-5-3-12-28-16)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOKKUCAGSJZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents to form the final product. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A comprehensive study tested various benzothiazole derivatives for their antifungal properties against multiple fungal strains. The results indicated that structural modifications in the side chains significantly influenced antifungal potency, with some derivatives showing IC50 values in the low micromolar range .
- Mechanism : The mechanism by which these compounds exert their antimicrobial effects may involve interaction with specific cellular targets, potentially modulating enzyme activity or receptor interactions.
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives:
- Case Study : A series of functionalized benzothiazole derivatives were tested against breast cancer cell lines (MCF7), revealing that specific modifications could enhance cytotoxic activity significantly. The presence of methoxy groups was noted to improve inhibitory effects compared to hydroxyl-containing counterparts .
- Cytotoxicity Evaluation : In vitro evaluations of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl) against cancer cell lines revealed promising cytotoxic effects. Structural variations led to enhanced activity, warranting further optimization for therapeutic applications .
Antileishmanial Activity
In the search for new leishmanicidal agents, hybrid compounds incorporating thiazole structures have shown promising results:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and benzo[d]thiazole moieties may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific biological system and the nature of the interactions.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring and are known for their diverse biological activities.
Benzo[d]thiazole derivatives: These compounds contain the benzo[d]thiazole moiety and are used in various pharmaceutical applications.
Furan derivatives: These compounds feature the furan ring and are used in organic synthesis and material science.
Uniqueness: N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride stands out due to its combination of multiple functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-cancer and antimicrobial properties, supported by data from various studies.
Chemical Structure
The compound features a complex structure that includes an imidazole ring, a benzo[d]thiazole moiety, and a furan-2-carboxamide group. This unique combination is hypothesized to contribute to its biological activities.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound against various human cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide | HepG2 | 33.29 | 10.5 |
| N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide | Huh-7 | 45.09 | 13 |
| N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide | MCF-7 | 41.81 | 16 |
The compound demonstrated significant cytotoxicity with lower cell viability percentages compared to standard treatments like doxorubicin, suggesting it could be a promising candidate for further development in cancer therapy .
2. Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 280 |
| Staphylococcus aureus | 265 |
| Bacillus cereus | 230 |
In comparison to standard antibiotics, the compound exhibited potent activity against both gram-positive and gram-negative bacteria, underscoring its potential as an antimicrobial agent .
The precise mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide exerts its biological effects remains to be fully elucidated. However, it is believed that the imidazole and thiazole components may play critical roles in interacting with biological targets involved in cell proliferation and microbial resistance pathways.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with variations in their substituents. For instance:
- Study on Anti-Cancer Activity : A derivative of this compound was tested against HepG2 cells, showing a reduction in cell viability by approximately 35%, indicating significant anti-cancer properties.
- Antibacterial Evaluation : A related thiazole derivative demonstrated excellent activity against E. coli and S. aureus, with zones of inhibition comparable to traditional antibiotics .
Q & A
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Utilize 1H/13C NMR spectroscopy to verify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment (≥95%). Cross-validate spectral data with computational models to resolve ambiguities in stereochemistry or substituent positioning .
Q. How should researchers assess the solubility and stability of the hydrochloride salt in biological buffers?
Conduct pH-dependent solubility studies using shake-flask methods with UV-Vis quantification. For stability, perform forced degradation studies under thermal (40–80°C), photolytic, and hydrolytic conditions, analyzed via HPLC-UV at multiple timepoints .
Advanced Research Questions
Q. What experimental design principles optimize the multi-step synthesis of this compound?
Implement factorial design of experiments (DoE) to evaluate parameters: reaction temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios. Use response surface methodology to maximize yield (>85%) and minimize diastereomers. Monitor intermediates via TLC and MS .
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and cellular efficacy data?
Conduct orthogonal binding assays (surface plasmon resonance [SPR], isothermal titration calorimetry [ITC]) to validate target engagement. Perform pharmacokinetic profiling to assess membrane permeability (Caco-2 assays) and efflux ratios. Use siRNA knockdown to confirm mechanism-specific activity .
Q. What computational approaches predict metabolic liabilities of the imidazole-thiazole pharmacophore?
Employ density functional theory (DFT) to calculate oxidation potentials at vulnerable positions. Combine with molecular docking against cytochrome P450 isoforms (3A4, 2D6). Validate predictions using LC-MS/MS analysis of hepatocyte incubations .
Q. How do structural modifications improve blood-brain barrier (BBB) penetration for CNS applications?
Replace 4,7-dimethoxy groups with halogens (e.g., Cl, F) to modulate logP/logD (measured via shake-flask/HPLC). Assess BBB permeability using PAMPA assays and validate with in vivo microdialysis in rodent models .
Q. What methodologies confirm target engagement in complex cellular models?
Combine cellular thermal shift assays (CETSA) with fluorescence polarization. Validate using CRISPR-Cas9 knockout cell lines and correlate dose-response between target occupancy (SPR) and phenotypic outcomes (e.g., apoptosis assays) .
Q. How should accelerated stability studies predict formulation compatibility?
Expose the compound to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products. Apply QbD principles to correlate moisture absorption (TGA data) with chemical stability. Identify excipient interactions via FTIR and DSC .
Q. What strategies minimize by-product formation during amide coupling steps?
Optimize acyl chloride activation using HATU/DIPEA in anhydrous DMF. Monitor reaction progress via in situ IR spectroscopy to track carbonyl stretching frequencies. Use scavenger resins (e.g., polymer-bound DMAP) to sequester unreacted intermediates .
Q. How do furan carboxamide modifications influence off-target kinase inhibition?
Synthesize analogs with bioisosteric replacements (thiophene, pyrrole) and screen against kinase panels (e.g., Eurofins KinaseProfiler). Perform molecular dynamics simulations to map interactions with ATP-binding pockets. Validate selectivity via kinome-wide profiling .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting ROS generation data across cell lines?
Use DCFH-DA fluorescence assays with NAC controls to quantify intracellular ROS. Complement with electron paramagnetic resonance (EPR) to identify specific ROS species (e.g., hydroxyl radicals vs. superoxide). Normalize data to mitochondrial membrane potential (JC-1 staining) .
Q. What explains variable potency in antimicrobial assays against Gram-positive vs. Gram-negative strains?
Perform outer membrane permeability assays (NPN uptake) for Gram-negative bacteria. Compare efflux pump activity (ethidium bromide accumulation assays) and correlate with transcriptomic profiles of resistance genes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
